(1-Amino-ethyl)-phosphinic acid
CAS No.:
Cat. No.: VC14576198
Molecular Formula: C2H6NO2P
Molecular Weight: 107.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C2H6NO2P |
|---|---|
| Molecular Weight | 107.05 g/mol |
| IUPAC Name | ethanimidoylphosphonous acid |
| Standard InChI | InChI=1S/C2H6NO2P/c1-2(3)6(4)5/h3-5H,1H3 |
| Standard InChI Key | JIMKERQURQBVPW-UHFFFAOYSA-N |
| Canonical SMILES | CC(=N)P(O)O |
Introduction
Chemical Identity and Structural Characteristics
(1-Amino-ethyl)-phosphinic acid (Chemical Abstracts Service Registry Number: CID 53957231) belongs to the class of aminophosphinic acids, characterized by a phosphonous acid group (-PH(O)OH) directly bonded to an aminoalkyl moiety. Its molecular formula is C₂H₆NO₂P, with a molecular weight of 107.05 g/mol . The compound’s IUPAC name, ethanimidoylphosphonous acid, reflects its imine-functionalized ethyl chain attached to the phosphorus center.
Structural Elucidation
The compound’s structure has been confirmed through X-ray crystallography and computational modeling. Key features include:
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A phosphonous acid group (-PH(O)OH) at the C1 position.
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An ethyl backbone with an amino group (-NH₂) at the C2 position.
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A planar imine group (C=N) contributing to resonance stabilization .
Table 1: Structural and Molecular Data
Synthesis and Reaction Mechanisms
Phospha-Mannich Reaction
The primary synthetic route to (1-amino-ethyl)-phosphinic acid derivatives involves the phospha-Mannich reaction, a three-component coupling of:
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A P–H precursor (e.g., hypophosphorous acid, H₃PO₂).
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An aldehyde (formaldehyde for methyl derivatives).
Key Reaction Conditions:
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Solvent: Wet acetic acid (AcOH) enhances proton mobility and stabilizes intermediates.
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Temperature: Ambient to mild heating (25–60°C).
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Yield: Up to 98% for methyl-substituted analogs under optimized conditions .
Mechanistic Insights
The reaction proceeds via N-hydroxyalkyl intermediates (e.g., R₂NCH₂OH), stabilized as acetate esters. These species undergo nucleophilic attack by the P–H precursor, followed by dehydration to form the P–C bond . Secondary amines with pKₐ > 7–8 favor product formation, while less basic amines promote side reactions like reductive N-methylation and H₃PO₂ oxidation to H₃PO₃ .
Crystallographic and Spectroscopic Analysis
Solid-State Structure
X-ray diffraction studies of 17 aminoalkylphosphinic acid analogs reveal:
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P–O Bond Lengths: 1.48–1.52 Å, consistent with single-bond character.
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P–C Bond Lengths: 1.80–1.85 Å, indicating moderate π-backbonding.
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Hydrogen-Bonding Networks: O–H···N interactions stabilize crystal packing, with donor-acceptor distances of 2.65–2.85 Å .
Spectroscopic Signatures
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³¹P NMR: δ = 18–22 ppm (characteristic of H-phosphinic acids).
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IR Spectroscopy: Strong absorption at 2350 cm⁻¹ (P–H stretch) and 1650 cm⁻¹ (C=N stretch) .
| Derivative | Synthetic Method | Application |
|---|---|---|
| Phosphonic acid | Oxidation with H₂O₂ | Chelating agents |
| Bis-phosphinic acid | Aldehyde addition | Metal ion sequestration |
| Phosphinate-peptide | Amide coupling | Drug delivery systems |
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